(3S)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid is a synthetic organic compound that features a pyrazole ring substituted with amino and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of 1,3-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using ammonia or amines as nucleophiles.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, which may involve the use of carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, often involving halogenated compounds or other electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Halogenated compounds, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3S)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with specific enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may exhibit properties such as anti-inflammatory, analgesic, or antimicrobial activities.
Industry
In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its unique chemical structure allows for the creation of materials with specific properties.
Mechanism of Action
The mechanism of action of (3S)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with these targets, modulating their activity. The pyrazole ring may also participate in π-π interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3S)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)butanoic acid
- (3S)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)pentanoic acid
Uniqueness
(3S)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid is unique due to its specific substitution pattern on the pyrazole ring and the presence of both amino and carboxylic acid functional groups. This combination of features allows for a wide range of chemical reactions and interactions, making it a versatile compound in various applications.
Properties
Molecular Formula |
C8H13N3O2 |
---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
(3S)-3-amino-3-(1,3-dimethylpyrazol-4-yl)propanoic acid |
InChI |
InChI=1S/C8H13N3O2/c1-5-6(4-11(2)10-5)7(9)3-8(12)13/h4,7H,3,9H2,1-2H3,(H,12,13)/t7-/m0/s1 |
InChI Key |
ZETOVOLYLCXLND-ZETCQYMHSA-N |
Isomeric SMILES |
CC1=NN(C=C1[C@H](CC(=O)O)N)C |
Canonical SMILES |
CC1=NN(C=C1C(CC(=O)O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.